1-(2-Chloroethyl)piperazine

描述

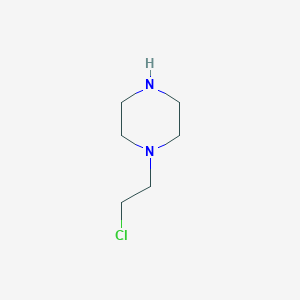

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIPOMCACBNHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloroethyl Piperazine and Its Precursors

Cyclo-condensation and Cyclization Reactions

Cyclo-condensation and cyclization reactions represent a major pathway for the synthesis of the piperazine (B1678402) ring structure inherent to 1-(2-Chloroethyl)piperazine. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

Synthesis from Diethanolamine (B148213) Derivatives and Halogenated Precursors

One established method for constructing the piperazine ring involves the use of diethanolamine derivatives. Diethanolamine can be reacted with thionyl chloride to produce bis(2-chloroethyl)amine (B1207034) hydrochloride. rjptonline.orgnih.gov This intermediate is then reacted with an appropriate amine to form the piperazine ring. For instance, the reaction of bis(2-chloroethyl)amine hydrochloride with anilines is a common strategy. rjptonline.org

Another approach involves the reaction of diethanolamine with compounds like urea (B33335), biuret, triuret, or cyanuric acid to form N,N'-diethanol piperazine. google.com This can then be further modified to introduce the desired chloroethyl group. The reaction with urea is typically performed at temperatures ranging from 70°C to 268°C, with an optimal range of 130-165°C to balance reaction rate and the formation of side-products. google.com

A patented method describes the synthesis of a piperazine pharmaceutical intermediate starting from diethanolamine. In the first step, diethanolamine reacts with thionyl chloride in a solvent like chloroform (B151607) to yield bis(2-chloroethyl)methylamine hydrochloride. google.com This is followed by a reaction with 3-chloroaniline (B41212) in a solvent such as xylene to form 1-(3-chlorophenyl)piperazine (B195711) hydrochloride. google.com

Reactions Involving Anilines and Bis(2-chloroethyl)amine Hydrochloride

The reaction between anilines and bis(2-chloroethyl)amine hydrochloride is a widely employed method for the synthesis of N-aryl piperazines, which are precursors to or can be analogous to this compound. sci-hub.stmdma.chresearchgate.net This reaction is typically a cyclization process where the aniline (B41778) nitrogen attacks the electrophilic carbons of the bis(2-chloroethyl)amine, forming the piperazine ring.

Research has shown that this reaction can be conveniently carried out in diethylene glycol monomethyl ether at elevated temperatures (e.g., 150°C) for 6-12 hours. sci-hub.st An important aspect of this method is that it can be performed in the absence of a base, which can sometimes lead to lower yields due to competitive side reactions. sci-hub.st The absence of a base is thought to increase the electrophilicity of the carbon atoms in bis(2-chloroethyl)amine hydrochloride due to protonation of the nitrogen. sci-hub.st

Various anilines, including those with functional groups like phenols and esters, have been successfully used in this synthesis. sci-hub.st The reaction conditions can be optimized for industrial-scale production, with heating temperatures ranging from 100-200°C for 4 to 48 hours. Protonic solvents like n-butanol can be used for reflux and crystallization, leading to high-purity products. A solvent-free approach is also possible, where the reactants are heated to a molten state (160-250°C) to induce cyclization. google.com

A specific industrial-scale example involves the reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride. The reaction is initiated at a charging temperature of 90-120°C and then raised to a reaction temperature of 120-220°C. google.com This process has been reported to yield a product with a purity of 99.58 - 99.67% and a yield of 59.5 - 65.6%.

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Aniline, Bis(2-chloroethyl)amine hydrochloride | Diethylene glycol monomethyl ether | 150 | 6-12 | - | - | sci-hub.st |

| 2,3-Dichloroaniline, Bis(2-chloroethyl)amine hydrochloride | n-butanol (for workup) | 120-200 | 4-34 | 59.5-65.6 | 99.58-99.67 | |

| Aniline, Bis(2-chloroethyl)amine hydrochloride | None (molten state) | 160-250 | 6 | 78.2 | 99.4 | google.com |

| 2,5-Dimethoxyaniline, Bis(2-chloroethyl)amine hydrochloride | Diglyme (B29089) | Reflux | 48 | 62 | - | mdma.ch |

Alkylation Approaches to the Piperazine Ring

Alkylation provides an alternative synthetic route to this compound, where a pre-existing piperazine ring is modified by the addition of a 2-chloroethyl group.

Direct Alkylation of Piperazine with 2-Chloroethylamine (B1212225) Hydrochloride

A straightforward method for the synthesis of this compound is the direct alkylation of piperazine with 2-chloroethylamine hydrochloride. This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the 2-chloroethyl group. The reaction is typically carried out at elevated temperatures, ranging from 90°C to 220°C, and can be performed in a protonic solvent or neat. Higher temperatures, up to 200°C, can significantly reduce the reaction time to as little as 4 hours while maintaining or improving the yield and purity.

Strategies Employing DABCO-derived Quaternary Ammonium (B1175870) Salts as Formal Equivalents

An innovative approach to the synthesis of piperazine derivatives involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO can act as a nucleophile and react with various electrophiles to form quaternary ammonium salts. These salts can then undergo ring-opening reactions with other nucleophiles to yield substituted piperazines. nih.govmdpi.com

For example, the reaction of DABCO with alkyl halides can produce 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts. These salts can then react with nucleophiles like phenols in solvents such as polyethylene (B3416737) glycol (PEG) or diglyme at high temperatures to afford 1-alkyl-4-(2-phenoxyethyl)piperazines. rsc.orglookchem.com This strategy effectively uses DABCO as a synthon for the N-ethylpiperazine moiety.

Furthermore, it has been demonstrated that N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines can be synthesized in high yields by reacting N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with DABCO in hot chlorobenzene. acs.org This reaction also works with 4-chloro-5H-1,2,3-dithiazol-5-one and -thione, yielding the corresponding 4-[N-(2-chloroethyl)piperazin-1-yl] derivatives. acs.org

Optimization of Reaction Conditions for Synthesis

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to improve yield, purity, and reaction time include temperature, solvent choice, and stoichiometry of reactants.

For the cyclization of anilines with bis(2-chloroethyl)amine hydrochloride, higher temperatures (up to 200°C) have been found to decrease the reaction time significantly without compromising the yield or purity. The choice of solvent is also critical; protonic solvents like methanol (B129727) and n-butanol are often favored as they facilitate crystallization and purification of the final product.

In the direct alkylation of piperazine, the molar ratio of the piperazine derivative to bis(2-chloroethyl)amine hydrochloride is a crucial factor, with a typical range of 1:0.8 to 1:2 being used to optimize the yield.

In the synthesis of N-aryl piperazines, moving away from traditional methods that use a base as an acid scavenger has been shown to improve yields by minimizing side reactions. sci-hub.st The use of high-boiling point solvents like diethylene glycol monomethyl ether has also been found to be beneficial. sci-hub.st

For industrial applications, process optimization also considers factors like waste management. For instance, some processes are designed to avoid alkaline additives, and the hydrogen chloride gas generated during the reaction can be captured and recycled, minimizing environmental impact. The scalability of these optimized methods has been demonstrated in reactors as large as 500L.

| Synthetic Method | Key Optimization Parameters | Optimized Conditions | Outcome | Reference |

| Cyclization of anilines with bis(2-chloroethyl)amine HCl | Temperature, Time | Up to 200°C, as low as 4 hours | Reduced reaction time, maintained/improved yield and purity | |

| Cyclization of anilines with bis(2-chloroethyl)amine HCl | Solvent | Protonic solvents (methanol, n-butanol) | Improved crystallization and purification | |

| Direct alkylation of piperazine | Stoichiometry (piperazine derivative:bis(2-chloroethyl)amine HCl) | 1:0.8 to 1:2 | Optimized yield | |

| Synthesis of N-aryl piperazines | Use of base | Absence of base | Improved yields by minimizing side reactions | sci-hub.st |

| Synthesis of N-aryl piperazines | Solvent | High-boiling point solvents (e.g., diethylene glycol monomethyl ether) | Favorable reaction conditions | sci-hub.st |

Influence of Temperature and Solvent Systems

The temperature and the choice of solvent are critical parameters that significantly influence the reaction rate, yield, and purity of this compound derivatives. Reactions are often conducted at elevated temperatures, typically ranging from 60°C to as high as 220°C, to drive the cyclization or alkylation to completion. google.com

Higher temperatures can substantially reduce the required reaction time. For instance, in the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) from 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, increasing the temperature to 200°C can shorten the reaction duration to just 4 hours while maintaining good yield and purity. Conventional heating methods may require prolonged periods, such as refluxing for over 24 hours at 140-145°C in xylene. jocpr.com Microwave-assisted synthesis has emerged as an alternative, demonstrating the ability to complete reactions in minutes with improved yields. jocpr.com

The solvent system plays a multifaceted role in the synthesis, affecting reactant solubility, mediating heat transfer, and facilitating product purification. Many syntheses are performed "neat," meaning without any solvent, where the reactants are heated until they melt to form a liquid phase for the reaction to occur. google.com This is common in industrial-scale production to maximize reactor volume and simplify post-reaction workup.

Protonic solvents are frequently employed, especially during the purification stages. google.com Solvents such as n-butanol, methanol, ethanol, and isopropanol (B130326) are used for refluxing and for the crystallization and recrystallization of the final product, which aids in achieving high purity. google.com In some procedures, a mixture of a water-miscible organic solvent like acetone (B3395972) with water is used as the reaction medium. googleapis.com Other solvents, including diethylene glycol methyl ether, N,N-dimethylformamide (DMF), and toluene, have also been utilized depending on the specific reactants and reaction type. acgpubs.orggoogle.com

| Parameter | Influence on Synthesis | Examples of Conditions | Citations |

| Temperature | Affects reaction rate and duration. Higher temperatures generally lead to shorter reaction times. | 60-100°C for certain cyclo-condensations; 120-220°C for reactions with bis(2-chloroethyl)amine HCl; Reflux at 140-145°C for conventional methods. | google.comjocpr.com |

| Solvent System | Impacts reactant solubility, heat transfer, and product purification. | Neat (solvent-free) reactions at high temperatures; Protonic solvents (n-butanol, methanol) for crystallization; Aprotic solvents (DMF, Toluene) for specific reactions. | google.comacgpubs.org |

Stoichiometric Ratio Analysis and Yield Enhancement

The stoichiometry, or the molar ratio of the reactants, is a crucial factor for maximizing the yield and minimizing the formation of by-products in the synthesis of this compound derivatives. In the common synthesis involving an aniline and bis(2-chloroethyl)amine hydrochloride, the ratio between these two precursors is carefully controlled to optimize the output. google.com

Research and patent literature indicate that the optimal molar ratio of the aniline derivative to bis(2-chloroethyl)amine hydrochloride typically falls within the range of 1:0.8 to 1:2.0. google.com One specific industrial process for preparing 1-(2,3-dichlorophenyl)piperazine hydrochloride found that a mass ratio between 1:1.4 and 1:1.6 was particularly effective for enhancing the yield. google.com Using a significant excess of one reactant, such as piperazine (8 equivalents) when reacting with an electrophile, can be employed to minimize the formation of undesired double-addition products. nih.gov

| Parameter | Optimized Ratio/Condition | Effect on Yield | Citations |

| Stoichiometric Ratio | Molar ratio of aniline derivative to bis(2-chloroethyl)amine HCl is typically 1:0.8 to 1:2.0. | Optimizes conversion to the desired product and minimizes by-products. | google.com |

| Yield | Reported yields range from ~60% to over 90% depending on the method. | Microwave-assisted synthesis can increase yields by >10% compared to conventional heating. | jocpr.com |

| Purity | Can exceed 99.5% with proper purification. | Recrystallization from solvents like methanol or n-butanol is effective for purification. |

Chemical Reactivity and Functional Group Transformations of 1 2 Chloroethyl Piperazine

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The most prominent feature of 1-(2-Chloroethyl)piperazine's reactivity is the susceptibility of the 2-chloroethyl group to nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, providing a convenient method for introducing diverse functional groups onto the piperazine (B1678402) scaffold.

The reaction of this compound with various nucleophiles such as amines, thiols, and alcohols (or their corresponding alkoxides) leads to the formation of a diverse array of derivatives. These substitution reactions are fundamental to its utility as a synthetic intermediate.

Amine Derivatives: Primary and secondary amines can displace the chloride to form the corresponding N-substituted ethylpiperazine derivatives. These reactions are typically carried out under basic conditions to neutralize the hydrogen chloride formed during the reaction. For instance, reaction with various anilines in a high-boiling solvent like diethylene glycol monomethyl ether is a known method for producing N-arylpiperazines. researchgate.net

Thiol Derivatives: Thiolates are effective nucleophiles for displacing the chloride, yielding thioether derivatives. mdpi.com This reaction provides a pathway to sulfur-containing piperazine compounds, which are of interest in various research areas. mdpi.com The reaction can be performed with thiols in the presence of a base.

Ether Derivatives: Alkoxides and phenoxides react with this compound to form ether linkages. This Williamson-ether type synthesis is a common strategy. For example, phenolates can be used as nucleophiles in a three-component reaction involving 1,4-diazabicyclo[2.2.2]octane (DABCO) and an aryl halide to generate 1-(2-phenoxyethyl)-piperazine derivatives. rsc.org

The following table summarizes typical nucleophilic substitution reactions:

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline (B41778) | N-Aryl-N'-(2-aminoethyl)piperazine |

| Thiol | Thiophenol | 1-(2-(Phenylthio)ethyl)piperazine |

| Alcohol/Alkoxide | Sodium Phenoxide | 1-(2-Phenoxyethyl)piperazine |

The chloroethyl group can be converted to a nitrile (cyanomethyl) group through a cyanation reaction. wikipedia.org This transformation is valuable as the nitrile group is a versatile functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic systems. The reaction typically involves treating this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). rsc.orgganeshremedies.com The use of zinc cyanide (Zn(CN)2), a less toxic alternative, has also been explored in nickel-catalyzed cyanations. nih.gov

Oxidation and Reduction Pathways of the Compound

While less common than nucleophilic substitution, the piperazine ring and its substituents can undergo oxidation and reduction.

Oxidation: The nitrogen atoms of the piperazine ring can be oxidized. For example, using an oxidizing agent like hydrogen peroxide can lead to the formation of the corresponding N-oxides. Kinetic studies on the oxidation of piperazine and its N-alkylated derivatives by reagents like bromamine-T in an acidic medium have been performed, indicating that the reaction is first-order with respect to both the oxidant and the piperazine. scirp.org The presence of electron-donating groups on the nitrogen enhances the reaction rate. scirp.org

Reduction: The chloroethyl group is not typically the site of reduction. However, under forcing conditions with a strong reducing agent like lithium aluminum hydride, the chloroethyl group could potentially be reduced to an ethyl group. It is important to note that such reactions are not widely reported for this specific compound and other functional groups in the molecule could also be affected.

Reactions Involving the Piperazine Nitrogen Atoms

The secondary amine in the piperazine ring (the nitrogen at position 4) is nucleophilic and can participate in various reactions, including alkylation and acylation, allowing for further functionalization of the piperazine core.

N-Alkylation/N-Arylation: The secondary amine can be alkylated or arylated. For example, it can react with alkyl halides or be used in more complex coupling reactions. nih.govambeed.com Phenylpiperazine derivatives can be synthesized through the cyclization of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov

N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) can be prepared by reacting piperazine with two equivalents of chloroacetyl chloride. nih.gov

These reactions are often performed on a piperazine derivative where the chloroethyl group has already been transformed or is intended to be reacted subsequently, demonstrating the compound's role as a bifunctional linker.

Mechanistic Studies of Chemical Transformations

The nucleophilic substitution reactions at the primary carbon of the chloroethyl moiety are generally understood to proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. rsc.orgbyjus.com

Key characteristics of the SN2 mechanism for this compound include:

Concerted Step: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. pressbooks.pubmasterorganicchemistry.com

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). byjus.commasterorganicchemistry.com This leads to an inversion of stereochemistry if the carbon were a chiral center.

Bimolecular Rate Law: The rate of the reaction is dependent on the concentration of both the nucleophile and this compound. byjus.com The reaction rate is sensitive to steric hindrance at the electrophilic carbon; as a primary halide, this compound is well-suited for SN2 reactions. pressbooks.pub

Studies on similar systems, such as the reaction of aryl amines with bis(2-chloroethyl)amine, are described as proceeding through an SN2 reaction to form the piperazine ring. researchgate.net The reactivity of the chloroethyl group in various piperazine derivatives is consistently exploited via this reliable and predictable substitution pathway. acs.org

Elucidation of Ring-Opening and Cyclization Mechanisms in Synthesis

The synthesis of this compound and its derivatives is pivotal in the construction of more complex molecules, particularly in the pharmaceutical field. The formation of the core piperazine structure or the introduction of the N-(2-chloroethyl) group often involves key ring-opening or cyclization reactions. These mechanisms provide versatile pathways to access a wide range of substituted piperazines.

One of the most fundamental methods for creating the piperazine ring is through a cyclization reaction. This process typically involves the reaction of an aniline derivative with bis(2-chloroethyl)amine hydrochloride. researchgate.netacgpubs.org In this reaction, the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbons of the two chloroethyl groups, leading to the formation of the six-membered piperazine ring. This strategy has been successfully employed in the synthesis of various pharmaceutical intermediates. mdpi.com For instance, the synthesis of Vilazodone involved building the piperazine ring by reacting ethyl 5-aminobenzofuran-2-carboxylate with bis-(2-chloroethyl)amine. mdpi.com Similarly, this cyclization approach is used to prepare 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, a key intermediate for the drug Aripiprazole, by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at high temperatures (120-220 °C) without a solvent. google.com

Another significant synthetic strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach does not form the piperazine ring itself but rather generates the N-(2-chloroethyl)piperazine moiety from the bicyclic structure of DABCO. The reaction is initiated by an activating agent that renders the C-N bonds of DABCO susceptible to cleavage. researchgate.net For example, N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines are synthesized in high yields by reacting N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with DABCO in hot chlorobenzene. acs.org The chloride ion, either from the substrate or an external source, acts as the nucleophile that opens the DABCO ring, resulting in the formation of the 2-chloroethyl substituent on the piperazine nitrogen. rsc.org

Recent advancements have utilized this ring-opening strategy in more complex, multi-component reactions. A catalyst-free, three-component reaction has been developed involving polyfluoroalkyl peroxides, DABCO, and 1,2-dichloroethane (B1671644) (DCE). researchgate.net This reaction proceeds through the in situ generation of an active 1-(2-chloroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium (DABCO·DCE) salt. researchgate.net This intermediate effectively serves as an N-(2-chloroethyl)piperazine equivalent, which then participates in further reactions. researchgate.net This method highlights a sophisticated application of DABCO ring-opening to create structurally diverse piperazine derivatives. researchgate.net

The table below summarizes these two primary mechanistic pathways.

Table 1: Comparison of Cyclization and Ring-Opening Mechanisms

| Mechanism Type | General Scheme | Starting Materials | Key Reagents/Conditions | Product Moiety Formed |

|---|---|---|---|---|

| Cyclization | Aniline Derivative + Bis(2-chloroethyl)amine → Substituted Phenylpiperazine | Substituted anilines, Bis(2-chloroethyl)amine hydrochloride | High temperatures (e.g., 110-220 °C) researchgate.netgoogle.com, Often solvent-free or in high-boiling solvents like DMF researchgate.netacgpubs.org | 1-Arylpiperazine ring researchgate.netacgpubs.org |

| Ring-Opening | DABCO + Activating Agent + Nucleophile (e.g., Cl⁻) → N-(2-chloroethyl)piperazine derivative | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Activating agent (e.g., sulfonyl chlorides, chlorodithiazoles) acs.orgrsc.org | Activating agent, Nucleophilic source (e.g., chloride) rsc.org | N-(2-chloroethyl)piperazine acs.org |

Detailed research findings have provided specific conditions for these reactions. For the cyclization of anilines, reaction times can be extensive, for example, 48 hours at 110 °C in N,N-dimethylformamide (DMF) is used for the synthesis of 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine. researchgate.netacgpubs.org The ring-opening of DABCO can be incorporated into one-pot, two-step protocols. For instance, DABCO can react first with a sulfonyl chloride, followed by the addition of a nucleophile to yield 1-(2-substituted ethyl)-4-sulfonylpiperazines. rsc.org

Table 2: Examples of Compounds Synthesized via Ring-Opening and Cyclization

| Compound | Synthetic Pathway | Key Precursors | Reference |

|---|---|---|---|

| 1-(2,3-Dichlorophenyl)piperazine | Cyclization | 2,3-Dichloroaniline, Bis(2-chloroethyl)amine hydrochloride | google.com |

| 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine | Cyclization | 2-((2,4-Dimethylphenyl)thio)aniline, Bis(2-chloroethyl)amine hydrochloride | researchgate.netacgpubs.org |

| N-{4-[N-(2-Chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines | Ring-Opening | N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines, DABCO | acs.org |

| 1-(2-Chloroethyl)-4-sulfonylpiperazines | Ring-Opening | DABCO, Aryl(heteroaryl) sulfonyl chlorides, Chloride source | rsc.org |

| Vilazodone Intermediate | Cyclization | Ethyl 5-aminobenzofuran-2-carboxylate, Bis-(2-chloroethyl)amine | mdpi.com |

These mechanistic approaches—building the piperazine heterocycle from linear amines (cyclization) or unmasking it from a caged bicyclic amine (ring-opening)—represent powerful and distinct tools in synthetic organic chemistry for accessing this compound and its many derivatives.

1 2 Chloroethyl Piperazine As a Versatile Building Block in Advanced Organic Synthesis

Construction of Substituted Piperazine (B1678402) Derivatives

The functionalized piperazine scaffold is a ubiquitous structural motif in medicinal chemistry. 1-(2-Chloroethyl)piperazine and its precursors are instrumental in the synthesis of N-aryl and N-alkyl piperazine derivatives, which form the core of many therapeutic agents.

N-aryl piperazines are key structural components in a multitude of compounds with significant biological activity, particularly in the field of neuroscience. sci-hub.st A prevalent and established method for the synthesis of the N-aryl piperazine core involves the cyclization of an aniline (B41778) with N,N-bis(2-haloethyl)amine. sci-hub.stnih.gov This approach, often referred to as Prelog's synthesis, has been refined over the years to improve yields and substrate scope.

One effective modern protocol involves heating a mixture of a chosen aniline and bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling point solvent such as diethylene glycol monomethyl ether at elevated temperatures (e.g., 150 °C) in the absence of a base. sci-hub.st The reaction proceeds through protonation of the N,N-bis(2-haloethyl)amine nitrogen, which increases the electrophilicity of the chloroethyl carbons, facilitating the cyclization reaction with the aniline. sci-hub.st This method has proven successful for a broad range of anilines, including those with functional groups like phenols and esters that were problematic in earlier synthetic procedures. sci-hub.st

Alternative routes to N-aryl piperazines include palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings with piperazine itself. sci-hub.stnih.gov

Table 1: Synthesis of N-Aryl Piperazines from Anilines and Bis(2-chloroethyl)amine Hydrochloride

| Entry | Aniline Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 1-Phenylpiperazine | 85% |

| 2 | 4-Fluoroaniline | 1-(4-Fluorophenyl)piperazine | 90% |

| 3 | 3-Methoxyaniline | 1-(3-Methoxyphenyl)piperazine | 88% |

| 4 | 4-Aminophenol | 4-(Piperazin-1-yl)phenol | 75% |

| 5 | Methyl 4-aminobenzoate | Methyl 4-(piperazin-1-yl)benzoate | 80% |

Data derived from research on general synthesis procedures. sci-hub.st

The synthesis of N-alkyl piperazines frequently utilizes the reactive chloroethyl side chain of this compound or related synthons. The carbon-chlorine bond provides an electrophilic site for nucleophilic substitution by a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols. This reaction is a fundamental method for linking the piperazine moiety to other molecular fragments.

N-alkylation via nucleophilic substitution on alkyl halides is a cornerstone for producing 1,4-disubstituted piperazines, many of which are active pharmaceutical ingredients. nih.gov The reaction typically involves treating a monosubstituted piperazine with a chloro- or bromo-alkyl reagent to form the desired product. nih.gov For instance, the synthesis of pharmacologically active compounds often involves the alkylation of an N-aryl piperazine with a molecule containing a chloroethyl group, demonstrating the synthetic utility of this reactive handle. nih.gov

Table 2: Examples of N-Alkylation via Nucleophilic Substitution

| Piperazine Reactant | Alkylating Agent | Resulting Linkage | Example Product Class |

|---|---|---|---|

| 1-Arylpiperazine | 1-(2-Chloroethyl)-heterocycle | N-CH₂-CH₂-N | CNS Agents |

| Piperazine | Chloroacetonitrile | N-CH₂-CN | Precursor for macrocycles |

| Amine | This compound | R₂N-CH₂-CH₂-N | Diverse derivatives |

| Thiol | This compound | R-S-CH₂-CH₂-N | Sulfur-containing compounds |

Illustrative reactions based on common synthetic transformations. nih.gov

Incorporation into Diverse Heterocyclic Systems

The reactivity of this compound and its derivatives allows for their incorporation into more complex heterocyclic frameworks. This is achieved by designing synthetic pathways where the piperazine unit acts as a linker or becomes part of a larger, fused-ring system.

Piperazine moieties can be effectively tethered to other heterocyclic rings, such as thiazoles and thiadiazoles, to generate hybrid molecules with potential biological activities. nih.govmdpi.com A common strategy involves using a piperazine derivative with two reactive sites to link to precursor molecules that form the new heterocyclic ring.

For example, a synthetic route to produce piperazine-based bis(1,3,4-thiadiazole) hybrids starts with 1,4-bis(chloroacetyl)piperazine. This key intermediate is reacted with thiosemicarbazide, followed by cyclization with other reagents to yield the final bis-thiadiazole structure. nih.gov Although the starting material is not this compound itself, this synthesis exemplifies how a piperazine core functionalized with reactive chloro-alkyl groups serves as a central scaffold for building complex heterocyclic systems. nih.govresearchgate.net

The piperazine ring can be incorporated into polycyclic and macrocyclic structures. These complex architectures are important in areas such as catalyst design and the development of MRI contrast agents. nih.gov Synthetic strategies often involve a one-pot cyclization/imine formation followed by reduction. For instance, the reaction of 1,4-bis(2-aminoethyl)piperazine with 2,6-pyridinedicarboxaldehyde, followed by reduction, can yield large piperazine-containing aza-macrocycles. nih.gov In the resulting structures, the piperazine ring often adopts a thermodynamically favored chair conformation, which can change to a boat conformation upon coordination with a metal center. nih.gov The synthesis of various fused benzimidazoles also represents a class of complex structures where piperazine-like moieties can be integrated. mdpi.com

Development of Precursors for Pharmacologically Active Compounds

This compound and related synthons, such as bis(2-chloroethyl)amine, are critical starting materials and intermediates in the synthesis of numerous FDA-approved drugs. nih.gov The piperazine moiety is a well-established pharmacophore that can improve the physicochemical properties of a drug candidate and act as a scaffold to correctly orient functional groups for interaction with biological targets. nih.gov

The synthesis of several antipsychotic and antidepressant drugs relies on the construction of a specific N-aryl or N-heteroaryl piperazine core.

Aripiprazole: The synthesis of this atypical antipsychotic involves the reaction of 1-(2,3-dichlorophenyl)piperazine (B491241) with a bromoalkyl-containing heterocycle. nih.gov The core piperazine structure is often prepared from 2,3-dichloroaniline (B127971) and diethanolamine (B148213), a precursor route to the chloroethyl amine functionality. nih.gov

Vilazodone: This antidepressant's synthesis involves building the piperazine ring from ethyl 5-aminobenzofuran-2-carboxylate and bis-(2-chloroethyl)amine. nih.gov

Flibanserin: Developed to treat hypoactive sexual desire disorder, its synthesis involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. nih.gov This is a direct application of the nucleophilic substitution reaction on a chloroethyl group attached to a heterocycle. nih.gov

Table 3: Role of Chloroethylpiperazine Synthon in Drug Synthesis

| Drug | Therapeutic Class | Synthetic Role of Chloroethylpiperazine or Precursor |

|---|---|---|

| Aripiprazole | Antipsychotic | Precursor (diethanolamine/bis(2-chloroethyl)amine) used to construct the 1-(2,3-dichlorophenyl)piperazine core. |

| Vilazodone | Antidepressant | Bis-(2-chloroethyl)amine is used to build the piperazine ring onto an aminobenzofuran intermediate. |

| Flibanserin | Serotonin (B10506) Modulator | A substituted piperazine is alkylated with a 1-(2-chloroethyl)-heterocycle intermediate. |

| Norfloxacin Analogues | Antibacterial | A chloroacetamide derivative of piperazine is used to link to a thiazolidinedione moiety. mdpi.com |

Information sourced from a review of FDA-approved piperazine-containing drugs. nih.gov

Synthesis of Dopamine (B1211576) Receptor Ligand Precursors

This compound is a key intermediate in the synthesis of a variety of compounds targeting dopamine receptors. The piperazine moiety is a common feature in many dopamine receptor ligands, and the 2-chloroethyl group provides a reactive handle for attaching the piperazine ring to other molecular scaffolds. This allows for the systematic modification of structures to optimize their affinity and selectivity for different dopamine receptor subtypes (D1-D5).

One of the primary applications of this compound in this context is in the synthesis of arylpiperazine derivatives. These compounds often exhibit high affinity for dopamine D2 and D3 receptors, which are important targets for the treatment of various neurological and psychiatric disorders. The synthesis typically involves the N-alkylation of a primary or secondary amine with this compound. For instance, the reaction of a substituted aniline with this compound can yield a precursor for a dopamine receptor ligand.

| Precursor Class | Synthetic Strategy | Target Receptor(s) | Reference |

| Arylpiperazines | N-alkylation of anilines or other aromatic amines | D2, D3 | General Synthetic Method |

| Benzazepines | Incorporation of the piperazine moiety onto the benzazepine core | D1, D5 | General Synthetic Method |

Intermediates for Potential Antipsychotic Agents

Many atypical antipsychotic drugs feature a piperazine ring in their chemical structure, and this compound serves as a crucial building block for the synthesis of these complex molecules. The piperazine moiety often contributes to the desired pharmacokinetic properties of the drug, such as improved solubility and bioavailability.

A notable example is the synthesis of Quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. While various synthetic routes to Quetiapine exist, some patented methods utilize intermediates that can be derived from this compound. The synthesis involves the reaction of a dibenzothiazepine derivative with a piperazine-containing side chain, which can be constructed using this compound as a starting material. The chloroethyl group allows for the facile attachment of the piperazine ring to the core structure of the drug.

| Antipsychotic Agent (or precursor) | Role of this compound | Therapeutic Target |

| Quetiapine | Precursor for the N-alkylation step to introduce the piperazine-ethanol side chain | D2 and 5-HT2A receptors |

| Aripiprazole | Building block for the synthesis of the quinolinone core with the piperazine side chain | D2 and 5-HT1A receptors |

Building Blocks for Investigational Anticancer Agents

Research in this area has focused on the synthesis of novel piperazine derivatives that exhibit cytotoxicity against various cancer cell lines. For example, this compound can be reacted with different heterocyclic compounds to generate a library of molecules for screening. The resulting compounds have been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The chloroethyl group of this compound allows for its incorporation into a wide range of molecular frameworks, leading to the discovery of new anticancer drug candidates.

| Investigational Agent Class | Synthetic Application | Mechanism of Action (if known) |

| Piperazine-substituted quinazolines | Introduction of the N-ethylpiperazine side chain | EGFR tyrosine kinase inhibition |

| Bicyclic piperazine derivatives | Formation of the core piperazine structure | Induction of apoptosis |

Precursors for Compounds with Investigated Antimicrobial and Antifungal Properties

Piperazine derivatives have been extensively investigated for their antimicrobial and antifungal activities. This compound serves as a versatile starting material for the synthesis of these compounds. The introduction of a piperazine ring into a molecule can enhance its antimicrobial properties by increasing its polarity and ability to interact with microbial cell membranes.

The synthesis of these potential antimicrobial and antifungal agents often involves the reaction of this compound with various nucleophiles, such as thiols, amines, and phenols. This allows for the creation of a diverse range of structures that can be tested for their biological activity. For example, the reaction of this compound with a substituted thiol can yield a thioether derivative with potential antifungal activity.

| Compound Class | Synthetic Route | Target Organisms |

| Piperazine-containing triazoles | N-alkylation of a triazole derivative | Fungi (e.g., Candida albicans) |

| Thioether derivatives of piperazine | Reaction with substituted thiols | Bacteria (e.g., Staphylococcus aureus) |

Synthesis of Investigational Antiplatelet Agents

While direct examples of the synthesis of antiplatelet agents starting from this compound are not extensively documented in the readily available literature, its chemical properties make it a plausible and valuable intermediate for the creation of such compounds. Many known antiplatelet agents contain an N-alkylated piperazine moiety, which is crucial for their biological activity.

The 2-(piperazin-1-yl)ethyl group, which can be readily introduced using this compound, is a common structural motif in various pharmacologically active compounds. In the context of antiplatelet agents, this group could be attached to a core scaffold known to interact with platelet receptors or enzymes involved in the coagulation cascade. The synthesis would typically involve the N-alkylation of a suitable precursor molecule with this compound. This approach allows for the systematic modification of the core structure to optimize antiplatelet activity while maintaining the favorable pharmacokinetic properties often associated with the piperazine ring.

| Potential Agent Class | Plausible Synthetic Role of this compound | Potential Target |

| Piperazine-substituted phenylhydrazones | Introduction of the N-ethylpiperazine side chain to the phenylhydrazone core | Platelet aggregation pathways |

| Derivatives of known antiplatelet scaffolds | Modification of existing antiplatelet agents with a piperazine-containing side chain | P2Y12 receptor, Cyclooxygenase-1 |

Precursors for ACAT-1 Inhibitors Research

Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1) is an enzyme that plays a key role in cellular cholesterol metabolism. Inhibitors of ACAT-1 are being investigated as potential therapeutic agents for the treatment of atherosclerosis and Alzheimer's disease. Several potent and selective ACAT-1 inhibitors contain a piperazine ring in their structure.

This compound is a key building block in the synthesis of some of these investigational ACAT-1 inhibitors. For example, the synthesis of K-604, a known ACAT-1 inhibitor, involves the use of a piperazine derivative that can be prepared from this compound. The piperazine moiety is believed to be important for the compound's interaction with the active site of the ACAT-1 enzyme. The chloroethyl group facilitates the incorporation of the piperazine ring into the final inhibitor structure through a nucleophilic substitution reaction.

| ACAT-1 Inhibitor | Role of this compound | Therapeutic Interest |

| K-604 | Precursor for the synthesis of the piperazine-containing side chain | Atherosclerosis, Alzheimer's Disease |

| F12511 | Building block for the core piperazine structure | Atherosclerosis, Alzheimer's Disease |

Application in Agrochemical Compound Development

The piperazine ring is not only important in pharmaceuticals but also finds application in the development of new agrochemicals. Piperazine-containing compounds have been shown to exhibit a range of biological activities that are relevant to agriculture, including insecticidal, herbicidal, and fungicidal properties.

This compound can be used as a starting material to synthesize novel agrochemicals. Its reactive chloroethyl group allows for the facile introduction of the piperazine moiety into various molecular scaffolds. This enables the creation of large libraries of compounds that can be screened for their agricultural applications. For example, by reacting this compound with different aromatic or heterocyclic compounds, it is possible to generate new potential herbicides or fungicides. The piperazine ring can influence the compound's uptake and transport in plants, as well as its interaction with target enzymes or receptors in pests and pathogens.

| Agrochemical Class | Synthetic Utility | Target Application |

| Piperazine-based fungicides | Introduction of the piperazine moiety to a fungicidal core | Control of fungal diseases in crops |

| Novel herbicides | Building block for the synthesis of new herbicidal compounds | Weed management |

Structure Activity Relationship Sar Studies of 1 2 Chloroethyl Piperazine Derivatives Pre Clinical Focus

Impact of Substituent Modifications on Molecular Interactions in Pre-clinical Models

The biological activity of piperazine (B1678402) derivatives is profoundly influenced by the nature and position of substituents on the core structure. The six-membered piperazine ring, with its two opposing nitrogen atoms, provides a significant polar surface area and acts as a hub for hydrogen bond donors and acceptors. nih.gov Modifications to this core or its appended moieties can drastically alter a compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross cellular membranes and interact with molecular targets. nih.gov

In the rational design of potential anticancer agents, for instance, various electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F) have been introduced into phenyl rings attached to the piperazine scaffold. nih.gov These substitutions are strategically employed to modulate the molecule's lipophilicity, thereby influencing its capacity to penetrate nuclear membranes and engage with intracellular targets like DNA. nih.gov The systematic variation of these substituents is a cornerstone of SAR studies, allowing researchers to correlate specific structural changes with observed biological outcomes. nih.govnih.gov The inherent properties of the piperazine ring, including its relative structural rigidity and basic centers that can be protonated at physiological pH, make it a highly adaptable component in drug design, enabling fine-tuning of target affinity and specificity. nih.govnih.gov

Rational Design Principles for Novel Piperazine Analogues

The development of novel piperazine analogues is frequently guided by rational design principles, which leverage structural information from existing bioactive molecules and their targets. This approach involves identifying key structural motifs, or pharmacophores, that are essential for biological activity and then incorporating them into new chemical scaffolds.

One common strategy is to use a known drug molecule as a template. For example, the structure of aripiprazole, a drug known for its affinity for the 5-HT₁ₐ receptor, has been dissected into crucial units, including the phenylpiperazine moiety, which plays a key role in binding at the active site. researchgate.net Researchers then use this information to design new series of compounds that retain the essential pharmacophore while introducing modifications to other parts of the molecule to optimize properties. researchgate.net Similarly, new potential anticancer agents have been designed by introducing differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase II inhibitors. nih.gov

Structure-based design is another powerful principle, where the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is used to craft molecules that fit precisely into the binding site. This has been applied to create potent inhibitors of BACE1, where a cyclic amine motif based on the piperazine structure was specifically designed to achieve interactions with distinct pockets of the enzyme. nih.gov Furthermore, techniques such as N-methylation have been used in SAR studies to create analogues with improved pharmacological profiles, including enhanced enzymatic stability and receptor selectivity. mdpi.com These rational approaches accelerate the discovery of lead compounds with promising preclinical characteristics. researchgate.net

**5.3. In Vitro and Cellular Model Investigations of Derivative Activity

A critical step in characterizing 1-(2-chloroethyl)piperazine derivatives is profiling their binding affinity for various physiological receptors. These in vitro assays quantify the strength of the interaction between a compound and its target, providing essential data for SAR analysis.

GABA Receptors: The GABAA receptor, a ligand-gated ion channel, is a key target for modulating inhibitory neurotransmission. The affinity and modulatory effects of piperazine derivatives at this receptor are highly dependent on the specific combination of subunits (e.g., α, β, γ) that form the receptor complex. nih.gov For example, the aminoquinoline derivative DCUK-OEt, which has a micromolar affinity for GABAA receptors, acts as a positive allosteric modulator (PAM), but its effect varies significantly with receptor composition. nih.gov As shown in the table below, the presence of a γ or δ subunit is critical for its PAM effect, and the identity of the β subunit also plays a significant role. nih.gov

| GABA Receptor Subunit Composition | Modulatory Effect of 0.3 µM DCUK-OEt |

|---|---|

| α1β2 | Not significantly different from zero |

| α5β3 | Not significantly different from zero |

| α1β1γ2 | No significant potentiation |

| α1β2γ2 | Significant potentiation |

| α1β3γ2 | Significant potentiation |

| α5β3γ2 | Significant potentiation |

| α1β3δ | Significant potentiation |

Cannabinoid Receptors: The cannabinoid receptor 1 (CB1) is another important target, particularly in the context of metabolic disorders. SAR studies on 1-benzhydrylpiperazine (B193184) derivatives have led to the development of potent CB1 antagonists. nih.gov Research has shown that modifying the scaffold with urea (B33335), carbamate, or amide groups can optimize binding affinity. Specifically, urea derivatives were found to be particularly potent. nih.gov Further optimization of substituents on the diphenyl rings revealed that a combination of 2-chlorophenyl and 4-chlorophenyl groups resulted in the most potent compounds, with IC₅₀ values for CB1 receptor binding under 100 nM. nih.gov

| Compound | Substituent Group | IC₅₀ (nM) |

|---|---|---|

| Derivative A | Urea with 2-chlorophenyl & 4-chlorophenyl | < 100 |

| Derivative B | Carbamate | > 100 |

| Derivative C | Amide | > 100 |

Adrenergic Receptors: Arylpiperazine derivatives have demonstrated significant affinity for α-adrenergic receptors (α-ARs). nih.gov Phenylpiperazine-hydantoin derivatives, for example, have been shown to bind to α-ARs with high affinity, often in the nanomolar range. nih.gov Interestingly, some of these compounds exhibit a dual-activity profile, also binding to serotonin (B10506) receptors such as 5-HT₁ₐ. nih.gov The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | α-ARs (Ki, nM) | 5-HT₁ₐR (Ki, nM) |

|---|---|---|

| Compound 5 | < 100 | - |

| Compound 12 | < 100 | < 100 |

| Compound 13 | < 100 | < 100 |

| Compound 14 | 11.9 | - |

Beyond receptor binding, piperazine derivatives are evaluated for their ability to inhibit specific enzymes. Acyl-CoA: Cholesterol O-acyltransferase (ACAT) is an enzyme responsible for cellular cholesterol esterification and is a target for managing hypercholesterolemia. nih.gov There are two isoforms, ACAT1 and ACAT2, and developing selective inhibitors is a key research goal. nih.gov Cell-based fluorescence assays are used to screen for and characterize the inhibitory activity of compounds against each isoform. nih.gov While many ACAT inhibitors show activity against both isoforms, specific compounds have been identified that demonstrate selectivity for one over the other. nih.govresearchgate.net

In addition to ACAT, other enzymes are targeted by piperazine derivatives. As part of anticancer research, certain phenylpiperazine derivatives have been shown to act as inhibitors of Topoisomerase II, an enzyme critical for DNA replication and cell division. nih.gov

| Compound | ACAT1 Inhibition | ACAT2 Inhibition | Selectivity |

|---|---|---|---|

| Compound X nih.gov | High | Low | ACAT1 selective |

| Compound Y nih.gov | Low | High | ACAT2 selective |

| CP113 researchgate.net | Inhibits | Inhibits | Non-selective |

The ultimate pharmacological effect of a drug is determined by its ability to modulate intracellular signaling pathways and biochemical processes. Preclinical studies of piperazine derivatives have uncovered their influence on several critical cellular mechanisms.

Apoptosis Induction: Several novel piperazine derivatives have been identified as potent inducers of apoptosis, or programmed cell death, in cancer cells. e-century.usresearchgate.net One such compound was found to effectively inhibit cancer cell proliferation (with GI₅₀ values between 0.06-0.16 µM) and trigger caspase-dependent apoptosis. e-century.us The mechanism involves the inhibition of multiple cancer-related signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.usresearchgate.net Other studies have shown that piperazine derivatives can induce apoptosis in human cervical cancer cells through the generation of oxidative stress, which leads to the activation of the intrinsic mitochondrial pathway. uky.edu This is characterized by a decrease in mitochondrial membrane potential and an elevation in cytochrome c levels, ultimately activating caspase-3. uky.edu Conversely, other derivatives, such as those of 1-(2-hydroxyethyl)piperazine, have been developed to protect against radiation-induced apoptosis, highlighting the scaffold's versatility. nih.govsemanticscholar.org

Nitric Oxide Release: The piperazine structure can be functionalized to act as a carrier for nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes. Studies on organic nitrate (B79036) derivatives of piperazine have shown that these compounds can decompose to release NO. nih.gov The capacity of a given derivative to release NO was found to directly influence its pharmacological activity; the compound that released the largest quantity of NO in vitro also exhibited the most prolonged hypotensive effect in vivo. nih.gov The piperazine moiety can serve as a versatile linker to attach NO-releasing functional groups, such as diazeniumdiolates, to a wide range of molecules, thereby combining their primary activity with the ability to generate NO. nih.gov

Mitotic Checkpoints: While not always explicitly stated, the anticancer activity of many piperazine derivatives is linked to the disruption of the cell cycle and mitotic checkpoints. For instance, compounds that inhibit Topoisomerase II interfere with the proper segregation of chromosomes during mitosis, which can trigger cell cycle arrest and apoptosis. nih.gov Similarly, studies on piperazine-azetidinone derivatives in HeLa cells have demonstrated an ability to induce cell-cycle arrest as part of their apoptotic mechanism. uky.edu By interfering with the machinery of cell division, these compounds can effectively halt the proliferation of rapidly dividing cancer cells.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement, molecular weight, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms. researchgate.net For piperazine (B1678402) derivatives, ¹H and ¹³C NMR are routinely used. beilstein-journals.orgrsc.org

In the ¹H NMR spectrum of a compound like 1-(2-Chloroethyl)piperazine, the protons on the piperazine ring and the chloroethyl group will exhibit characteristic chemical shifts and coupling patterns. The piperazine ring protons typically appear as multiplets in the region of 2.5-3.5 ppm. The protons of the chloroethyl group, being adjacent to an electronegative chlorine atom and the piperazine nitrogen, will also have distinct signals. For instance, the methylene (B1212753) group attached to the chlorine (-CH₂-Cl) would be expected to resonate at a different frequency than the methylene group attached to the nitrogen (-N-CH₂-). Dynamic NMR studies on N-substituted piperazines have shown that conformational changes, such as ring inversion and restricted rotation around the amide bond (in acylated derivatives), can lead to complex spectra with doubled signals at room temperature. beilstein-journals.orgrsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the piperazine ring and the chloroethyl substituent will each give rise to a distinct signal. The chemical shifts of these carbons are influenced by their local electronic environment.

| Nucleus | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 2.5 - 3.5 | Piperazine ring protons (multiplets) |

| ¹H | ~2.7 - 3.0 | -N-CH₂- of ethyl group |

| ¹H | ~3.6 | -CH₂-Cl of ethyl group |

| ¹³C | ~45 - 55 | Piperazine ring carbons |

| ¹³C | ~55 - 60 | -N-CH₂- of ethyl group |

| ¹³C | ~40 - 45 | -CH₂-Cl of ethyl group |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern of the piperazine derivative.

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides structural information through the analysis of fragmentation patterns. libretexts.org For this compound, electrospray ionization (ESI) is a common method to generate the protonated molecular ion [M+H]⁺. xml-journal.net

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with a peak for the ³⁵Cl isotope and another peak, approximately one-third the intensity, for the ³⁷Cl isotope, two mass units higher.

Fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituent to the ring. xml-journal.net For this compound, fragmentation could involve the loss of the chloroethyl group or cleavage of the piperazine ring, leading to characteristic fragment ions. For example, phenylpiperazines often show common fragment ions at m/z 119, 70, and 56. xml-journal.net

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M+H]⁺ | 149.09 | Protonated molecular ion |

| [M+H+2]⁺ | 151.09 | Protonated molecular ion with ³⁷Cl |

| Fragment | Variable | Fragments resulting from cleavage of the piperazine ring or loss of the chloroethyl group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. niscpr.res.inresearchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational modes for piperazine derivatives include C-H stretching, C-N stretching, and N-H stretching (if a secondary amine is present). The piperazine ring itself has characteristic skeletal vibrations. acs.org The presence of the chloroethyl group would be indicated by a C-Cl stretching vibration, typically observed in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2800 - 3000 researchgate.net |

| N-H (secondary amine) | Stretching | 3220 - 3500 researchgate.net |

| C-N | Stretching | 1020 - 1250 acs.org |

| C-Cl | Stretching | 600 - 800 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in this context.

HPLC is a versatile technique for separating, identifying, and quantifying components in a liquid mixture. For compounds like this compound, reverse-phase HPLC is a common method. researchgate.netsielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The purity of a synthesized batch of this compound can be determined by HPLC, with the area of the main peak being proportional to its concentration. Purity levels exceeding 99.5% have been reported for this compound using HPLC analysis. By analyzing samples at different time points, HPLC can also be used to monitor the progress of a reaction, observing the consumption of starting materials and the formation of the product. For piperazine derivatives that lack a strong UV chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection sensitivity. jocpr.comresearchgate.net

| Parameter | Description |

|---|---|

| Column | Reverse-phase (e.g., C18) xml-journal.netresearchgate.net |

| Mobile Phase | A mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid xml-journal.netsielc.com |

| Detection | UV-Vis or Mass Spectrometry (LC-MS) researchgate.netnih.gov |

| Application | Purity assessment, reaction monitoring, impurity profiling |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scholars.directnih.gov It is particularly useful for volatile and thermally stable compounds. This compound and its derivatives can be analyzed by GC-MS, often after a simple solvent extraction. rsc.org

The gas chromatogram separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification. GC-MS is a highly sensitive and specific technique for identifying impurities and by-products in a reaction mixture. For example, it can be used to differentiate between isomers of substituted piperazines. rsc.org

| Parameter | Description |

|---|---|

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) scholars.directhakon-art.com |

| Carrier Gas | Inert gas, typically Helium |

| Injection Mode | Split or splitless, depending on the concentration hakon-art.com |

| Detection | Mass spectrometry (electron ionization mode is common) |

| Application | Purity assessment, identification of volatile impurities and by-products, metabolic studies nih.gov |

Computational and Theoretical Investigations of 1 2 Chloroethyl Piperazine and Its Derivatives

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how piperazine (B1678402) derivatives, developed from the 1-(2-chloroethyl)piperazine scaffold, interact with biological targets such as proteins and DNA.

Research has demonstrated the utility of docking studies in identifying potential therapeutic agents. For instance, various newly synthesized piperazine derivatives have been evaluated for their potential as antimicrobial and anticancer agents through molecular docking. nih.govnih.gov These studies simulate the binding of the piperazine ligand into the active site of a target protein, calculating a docking score that estimates the binding affinity. A lower docking score typically indicates a more stable ligand-protein complex.

Key interactions stabilizing these complexes often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in studies of piperazine derivatives as potential anticancer agents, docking simulations have been performed against targets like topoisomerase II (Topo II) complexed with DNA. nih.gov These simulations revealed that derivatives can bind to both the DNA-Topo II complex and the minor groove of DNA, with specific interactions such as hydrogen bonds with amino acid residues like aspartic acid. nih.gov Similarly, in the context of antimicrobial research, docking studies have helped identify piperazine compounds with strong binding affinities to essential microbial enzymes, suggesting a mechanism for their biological activity. fgcu.eduresearchgate.net The data from these studies are encouraging for the potential use of these compounds to help overcome microbial resistance to existing drugs. nih.govfgcu.edu

Table 1: Representative Molecular Docking Data for Piperazine Derivatives

| Derivative Type | Biological Target | Observed Interactions | Significance |

|---|---|---|---|

| Phenylpiperazine-1,2-benzothiazine hybrids | DNA-Topoisomerase IIα complex | Hydrogen bonding with Asp residues, minor groove binding | Potential as anticancer agents by inhibiting DNA replication. nih.gov |

| General piperazine derivatives (3a-q) | Microbial enzymes | High docking scores indicating strong binding affinity | Potential to overcome antimicrobial resistance. nih.govfgcu.edu |

| N-arylpiperazine phosphoramide (B1221513) analogues | Serotonergic receptors | Specific binding to receptor sites | Potential for antidepressant-like activity. researchgate.net |

| Sulfonyl piperazine hybrids | DNA gyrase A | Strong binding affinities in the binding pocket | Potential as novel antibacterial agents. researchgate.net |

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. researchgate.netjddtonline.info These methods provide detailed information about the distribution of electrons within a molecule and its susceptibility to chemical reactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. jddtonline.info

For various piperazine derivatives, DFT calculations have been used to determine these electronic parameters. jddtonline.infojournaljsrr.com Molecular Electrostatic Potential (MEP) analysis is another valuable tool that identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. jddtonline.info In aryl sulfonyl piperazine derivatives, for example, MEP analysis has shown that negative electrostatic potentials are typically localized over the sulfamide (B24259) group, while positive potentials are found on hydrogen atoms, indicating sites for potential intermolecular interactions. jddtonline.info

Table 2: Calculated Quantum Chemical Parameters for Piperazine Derivatives

| Parameter | Definition | Typical Application in Piperazine Research |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. jddtonline.info |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify reactive sites | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions for interactions. jddtonline.info |

| Chemical Hardness (η) / Softness (S) | Measures resistance to change in electron distribution | Predicts the relative reactivity of different derivatives. researchgate.netjddtonline.info |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons | Quantifies the electrophilic nature of the molecule. researchgate.net |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is fundamental to its biological activity. windows.net The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Conformational analysis studies of substituted piperazines have shown that the preference for axial or equatorial substitution can be influenced by various factors, including steric hindrance and intramolecular interactions like hydrogen bonding. nih.govwesternsydney.edu.au For some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov This preference can be further stabilized by the formation of an intramolecular hydrogen bond, which can lock the molecule into a specific shape. nih.gov

The specific orientation of substituents is critical as it dictates how the molecule presents its functional groups for interaction with a biological target. nih.gov Stereochemistry, which describes the spatial arrangement of atoms, is also a vital consideration. windows.net Molecules with the same chemical formula and connectivity but different spatial arrangements are known as stereoisomers. If a piperazine derivative contains a chiral center, it can exist as a pair of enantiomers (non-superimposable mirror images).

These enantiomers can exhibit significantly different biological activities because biological targets, such as enzymes and receptors, are themselves chiral. Molecular modeling studies have confirmed that different enantiomers can bind differently to a target site. For instance, it was shown that the R-enantiomers of certain 2-substituted piperazines could bind effectively to the α7 nicotinic acetylcholine (B1216132) receptor, mimicking the binding of other known agonists. nih.gov Therefore, understanding the conformational preferences and stereochemistry of this compound derivatives is essential for designing molecules with optimal geometry for target binding and desired therapeutic effects.

Emerging Trends and Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of piperazine (B1678402) derivatives, including 1-(2-Chloroethyl)piperazine, is increasingly being guided by the principles of green chemistry to reduce environmental impact and improve efficiency. researchgate.netnih.gov Traditional methods for synthesizing monosubstituted piperazines often involve multiple steps, the use of protecting groups, and harsh reagents, leading to low yields and significant waste. nih.gov Current research is focused on overcoming these limitations through more sustainable and eco-friendly strategies.

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis: Microwave technology can accelerate reaction rates, reduce the formation of side-products, and save energy compared to conventional heating methods. nih.gov

Photoredox Catalysis: This approach uses light energy to drive chemical reactions, often with the use of organic photocatalysts, which are more sustainable and cost-effective than traditional transition-metal catalysts. mdpi.com This method offers a greener route for the C-H functionalization of piperazine rings. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or employing solvent-free reaction conditions is a core principle of green chemistry being applied to piperazine synthesis. researchgate.netnih.gov

Catalyst-Free Synthesis and Heterogeneous Catalysis: Developing reactions that proceed without a catalyst or using reusable heterogeneous catalysts simplifies purification processes and reduces waste. researchgate.netnih.gov For instance, metal ions supported on a polymer resin have been used to catalyze the synthesis of monosubstituted piperazines, with the catalyst being easily separated and reused. nih.gov

One-Pot and Multicomponent Reactions: These strategies improve atom economy and reduce waste by combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.netnih.gov

These environmentally benign methods aim to produce piperazine derivatives like this compound with higher yields, reduced reaction times, and minimal environmental impact. researchgate.net

| Green Synthesis Strategy | Advantages | Reference |

| Microwave-Assisted Synthesis | Increased reaction rates, energy saving, reduced side-products. | nih.gov |

| Photoredox Catalysis | Sustainable, uses organic photocatalysts, avoids toxic reagents. | mdpi.com |

| Green Solvents | Reduces use of hazardous solvents, environmentally friendly. | researchgate.netnih.gov |

| Catalyst-Free/Heterogeneous Catalysis | Simplifies purification, allows for catalyst reuse, reduces waste. | researchgate.netnih.gov |

| One-Pot/Multicomponent Reactions | Improves atom economy, reduces waste by minimizing intermediate isolation. | researchgate.netnih.gov |

Exploration of Novel Biological Targets for Piperazine-Based Molecules

The piperazine ring is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antihistamine, and anticancer effects. nih.govwisdomlib.orgresearchgate.net The versatility of the piperazine scaffold allows for structural modifications that can fine-tune its pharmacological properties, leading to the exploration of novel biological targets. researchgate.net this compound serves as a crucial building block in this endeavor due to its reactive 2-chloroethyl group, which facilitates the synthesis of diverse derivatives for screening against new targets.

Future research is focused on several key areas:

Targeting Specific Receptors and Enzymes: Piperazine derivatives are known to interact with various central nervous system (CNS) receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.netnih.gov Research is ongoing to design ligands with high affinity and selectivity for specific receptor subtypes to develop more effective treatments for neurological and psychiatric disorders with fewer side effects. researchgate.netrsc.org Furthermore, their ability to inhibit enzymes involved in disease pathways is a promising area of investigation. researchgate.net

Anticancer Drug Development: Piperazine derivatives have shown potential as anticancer agents by interfering with processes like DNA replication and cell cycle progression. researchgate.netresearchgate.net Future work aims to identify and selectively inhibit novel molecular targets crucial for cancer cell growth and survival, potentially overcoming multidrug resistance. researchgate.net The chloroethyl group, a feature of nitrogen mustards, can form covalent bonds with nucleophilic sites in DNA and proteins, a mechanism that can be exploited in cancer therapy.

Antimicrobial Agents: In an era of growing antimicrobial resistance, piperazine derivatives are being investigated for their activity against a broad spectrum of pathogens, including bacteria, fungi, and parasites. researchgate.netresearchgate.netrsc.org The goal is to discover new compounds that can combat resistant strains.

Polypharmacology: A new strategy in drug design is to create multi-target ligands that can modulate several biological targets simultaneously. rsc.org This approach is particularly relevant for complex diseases and is being applied to the design of novel piperazine-based antipsychotics that interact with multiple receptors (e.g., D2, 5-HT1A, 5-HT2A). rsc.org

The structural adaptability of piperazine derivatives makes them prime candidates for the development of innovative therapeutics aimed at a host of novel biological targets. wisdomlib.orgresearchgate.net

| Therapeutic Area | Potential Novel Targets | Research Focus |

| Central Nervous System | Specific serotonin and dopamine receptor subtypes, other neurotransmitter systems. | Designing highly selective ligands for improved efficacy and reduced side effects in psychiatric and neurological disorders. researchgate.netnih.govrsc.org |

| Oncology | Kinases, proteins involved in DNA replication and cell cycle control. | Developing targeted anticancer agents and overcoming multidrug resistance. researchgate.netresearchgate.net |

| Infectious Diseases | Bacterial, fungal, and parasitic cellular machinery. | Creating new antimicrobial agents to combat resistant pathogens. researchgate.netresearchgate.netrsc.org |

| Inflammatory Diseases | Pro-inflammatory cytokines and pathways. | Modulating inflammatory responses for the treatment of various inflammatory conditions. wisdomlib.org |

Potential in Materials Science and Polymer Chemistry

The unique structure of piperazine, a heterocyclic diamine, makes it a valuable component in the field of materials science and polymer chemistry. researchgate.net this compound, with its reactive chloroethyl group, is a particularly useful building block for creating functional polymers with tailored properties.